Methyl 4-(pyridin-2-YL)benzoate
Overview
Description
“Methyl 4-(pyridin-2-YL)benzoate” is a chemical compound with the CAS Number: 98061-21-3 . It has a molecular weight of 213.24 and its IUPAC name is methyl 4-(2-pyridinyl)benzoate . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H11NO2 . The InChI code is 1S/C13H11NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h2-9H,1H3 and the InChI key is WNUOEXYOJHXGAX-UHFFFAOYSA-N . The Canonical SMILES is COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 213.23 g/mol . It has a XLogP3 value of 2.9 , indicating its lipophilicity. The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 213.078978594 g/mol . The topological polar surface area is 39.2 Ų and it has a heavy atom count of 16 .
Scientific Research Applications
Photophysical Properties
Methyl 4-(pyridin-2-YL)benzoate (MHPB) exhibits unique photophysical properties. In a study by Yoon et al. (2019), MHPB demonstrated absorption spectra spanning 260–370 nm and emission bands at around 380 and 450 nm. This suggests potential applications in photonic and optoelectronic devices (Yoon et al., 2019).
Antibacterial Activity
Research by El-Haggar et al. (2019) on novel pyridyl benzoate derivatives, including this compound, revealed notable antibacterial activity. These compounds showed effectiveness against both gram-negative and gram-positive bacteria, suggesting their utility in developing new antibacterial agents (El-Haggar, 2019).
Antiproliferative Effects
A study by Kumar et al. (2014) synthesized a series of compounds, including derivatives of this compound, which displayed significant antiproliferative effects on human leukemic cells. These findings suggest potential applications in cancer treatment (Kumar et al., 2014).
Photocatalytic Properties
Liu et al. (2016) conducted a study on coordination polymers derived from this compound. These polymers exhibited photocatalytic activity towards the degradation of dyes under UV-Vis irradiation. This indicates potential applications in environmental remediation and wastewater treatment (Liu et al., 2016).
Dye Removal from Aqueous Solutions
Yu et al. (2021) researched a metal-organic framework incorporating this compound, which showed remarkable efficiency in removing anionic dyes from aqueous solutions. This study suggests the compound's utility in water purification processes (Yu et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-pyridin-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUOEXYOJHXGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391768 | |
Record name | Methyl 4-pyridin-2-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98061-21-3 | |
Record name | Benzoic acid, 4-(2-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98061-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-pyridin-2-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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